molecular formula C9H14N2S B13170604 4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine

4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine

Katalognummer: B13170604
Molekulargewicht: 182.29 g/mol
InChI-Schlüssel: DGJNKLSQVJQDQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 3-methylthiophene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-methylthiophene group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a thiophene derivative can yield the desired product through a series of steps including cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring and the 3-methylthiophene group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrrolidine derivatives .

Eigenschaften

Molekularformel

C9H14N2S

Molekulargewicht

182.29 g/mol

IUPAC-Name

4-(3-methylthiophen-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C9H14N2S/c1-6-2-3-12-9(6)7-4-11-5-8(7)10/h2-3,7-8,11H,4-5,10H2,1H3

InChI-Schlüssel

DGJNKLSQVJQDQV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)C2CNCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.